N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide
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Overview
Description
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is a complex organic compound that features a unique combination of thiazole, oxadiazole, and adamantane moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiazole and oxadiazole rings, followed by their coupling with the adamantane moiety.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent.
Coupling with Adamantane: The final step involves the coupling of the thiazole-oxadiazole intermediate with an adamantane derivative, such as 1-adamantanecarboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities due to the presence of bioactive thiazole and oxadiazole rings.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The adamantane moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain the oxadiazole ring, are used as antimicrobial agents.
Uniqueness
N-{4-methyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}-1-adamantanecarboxamide is unique due to the combination of thiazole, oxadiazole, and adamantane moieties, which confer distinct biological and chemical properties. This combination enhances its potential as a multifunctional compound in various applications .
Properties
Molecular Formula |
C21H22N4O2S2 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22N4O2S2/c1-11-16(18-23-17(25-27-18)15-3-2-4-28-15)29-20(22-11)24-19(26)21-8-12-5-13(9-21)7-14(6-12)10-21/h2-4,12-14H,5-10H2,1H3,(H,22,24,26) |
InChI Key |
IFAQHVPWSIOZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=NO5)C6=CC=CS6 |
Origin of Product |
United States |
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